molecular formula C20H20N4O6S2 B14122429 N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1097625-14-3

N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B14122429
CAS No.: 1097625-14-3
M. Wt: 476.5 g/mol
InChI Key: MCPNPBROAUITHZ-UHFFFAOYSA-N
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Description

N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidine ring, an oxadiazole ring, and a thiophene sulfonyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the oxadiazole ring, followed by the introduction of the pyrrolidine and thiophene sulfonyl groups. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe for studying cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other similar compounds, N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include those with oxadiazole or pyrrolidine rings, but the presence of the thiophene sulfonyl group adds to its distinctiveness.

Properties

CAS No.

1097625-14-3

Molecular Formula

C20H20N4O6S2

Molecular Weight

476.5 g/mol

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide

InChI

InChI=1S/C20H20N4O6S2/c25-19(14-3-1-7-24(14)32(26,27)18-4-2-10-31-18)21-20-23-22-17(30-20)12-13-5-6-15-16(11-13)29-9-8-28-15/h2,4-6,10-11,14H,1,3,7-9,12H2,(H,21,23,25)

InChI Key

MCPNPBROAUITHZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=NN=C(O3)CC4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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